[2-(4-Fluorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
Description
2-(4-Fluorophenyl)ethylamine hydrobromide is a synthetic amine salt characterized by a 4-fluorophenyl ethyl group and a 3-nitrobenzyl moiety. The molecular formula is C₁₅H₁₄FN₂O₂·HBr, with a molecular weight of 357.2 g/mol. This compound is typically stored at room temperature and used in pharmaceutical research, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAWDFSOBNOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-fluorophenyl)ethylamine with 3-nitrobenzyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
2-(4-Fluorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-(4-Fluorophenyl)ethylamine hydrobromide with three structurally related compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-(4-Fluorophenyl)ethylamine hydrobromide (Target) | 4-Fluorophenyl, 3-nitrobenzyl | C₁₅H₁₄FN₂O₂·HBr | 357.2 | High polarity (nitro group), moderate lipophilicity (fluorine), hydrobromide salt enhances solubility |
| 2-(3-Methoxyphenyl)ethylamine hydrobromide (HF-1143) | 3-Methoxyphenyl, 4-nitrobenzyl | C₁₆H₁₈N₂O₃·HBr | 367.2 | Methoxy group increases electron-donating effects; nitro at 4-position alters electronic environment |
| 2-(1H-Indol-3-yl)ethylamine hydrobromide (CAS 355816-40-9) | Indole-3-yl, 3-nitrobenzyl | C₁₇H₁₆N₃O₂·HBr | 376.25 | Indole moiety introduces π-π stacking potential; discontinued due to stability concerns |
| 2-(4-Chlorophenyl)ethylamine hydrobromide (CAS 1609409-27-9) | 4-Chlorophenyl, 4-ethoxybenzyl | C₁₇H₂₀ClNO·HBr | 371.0 | Chlorine (lipophilic) and ethoxy (polar) groups balance solubility and membrane permeability |
Functional Group Impact on Properties
- Nitro Group Position : The target compound’s 3-nitrobenzyl group creates distinct electronic effects compared to HF-1143’s 4-nitro substitution. The 3-position may hinder steric interactions in binding pockets, while the 4-position in HF-1143 allows linear alignment for receptor engagement .
- Halogen Differences : Fluorine (target) vs. chlorine (CAS 1609409-27-9) affects lipophilicity (Cl > F) and electronegativity (F > Cl). Fluorine’s smaller size may improve target selectivity in CNS applications .
- Aromatic Moieties : The indole ring in CAS 355816-40-9 enables hydrogen bonding and π-stacking, but its discontinuation suggests instability or toxicity risks .
Biological Activity
2-(4-Fluorophenyl)ethylamine hydrobromide is a chemical compound with the molecular formula C15H15FN2O2·HBr. Its unique structure, characterized by a 4-fluorophenyl group and a 3-nitrobenzyl moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : 2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine; hydrobromide
- Molecular Weight : 324.19 g/mol
- CAS Number : 1609399-73-6
The biological activity of 2-(4-Fluorophenyl)ethylamine hydrobromide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The nitro group may participate in redox reactions, influencing various biological pathways.
Potential Targets:
- Receptors : The compound may interact with neurotransmitter receptors, influencing neurotransmission and related physiological processes.
- Enzymes : It could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that compounds with structural similarities to 2-(4-Fluorophenyl)ethylamine hydrobromide exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against drug-resistant strains of bacteria and fungi.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for cancer therapy.
- Neurological Effects : Investigations into the central nervous system (CNS) effects indicate possible applications in treating disorders related to neurotransmitter imbalances.
Antimicrobial Activity
A study examined the antimicrobial properties of structurally related compounds, revealing that certain derivatives exhibited significant activity against resistant strains of Candida and Staphylococcus aureus. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against Candida auris |
| Compound B | 16 | Effective against Staphylococcus aureus |
These findings suggest that 2-(4-Fluorophenyl)ethylamine hydrobromide may share similar antimicrobial properties due to its structural attributes.
Anticancer Activity
In vitro studies have shown that compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide can reduce cell viability in various cancer cell lines:
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 10 | 39.8 |
| A549 | 10 | 56.9 |
These results indicate a potential for developing this compound as an anticancer agent.
Neuropharmacological Studies
Research has indicated that derivatives can influence appetite regulation through interactions with the relaxin-3/RXFP3 system, which plays a role in stress responses and feeding behavior. The efficacy was measured in terms of EC50 values:
| Compound | RXFP3 cAMP EC50 (nM) |
|---|---|
| Compound X | 82 |
| Compound Y | >10000 |
This data highlights the potential for therapeutic applications targeting CNS disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
